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Compound of Interest |

3-(2-Chlorophenyl)-5-nitrobenzoic
Compound Name:
acid
CAS No.: 1261959-62-9
Cat. No.: B6399573

CAS Number: 1261959-62-9 (Note: This is a specific registry number often used by specialized
vendors; the compound is best defined by its structure and synthesis precursors).

Part 1: Executive Summary & Chemical Identity

3-(2-Chlorophenyl)-5-nitrobenzoic acid is a specialized biaryl intermediate used primarily in
medicinal chemistry and organic synthesis.[1] It serves as a critical scaffold for constructing
libraries of kinase inhibitors, antibacterial agents, and voltage-gated ion channel modulators. Its
structure features a benzoic acid core with a meta-nitro group (providing an electronic handle
for reduction to an amine) and a meta-(2-chlorophenyl) substituent (introducing steric bulk and
lipophilicity).

This guide details the synthesis, physicochemical properties, and handling of this compound,
focusing on the Suzuki-Miyaura cross-coupling strategy required to construct the sterically
hindered biaryl bond.

Chemical Identity Table[2]
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Property Data

IUPAC Name 3-(2-Chlorophenyl)-5-nitrobenzoic acid
Common Name 3-Carboxy-5-nitro-2'-chlorobiphenyl

Molecular Formula C13HsCINOa4

Molecular Weight 277.66 g/mol

CAS Number 1261959-62-9 (Vendor Specific)

Precursor A (Aryl Halide) 3-Bromo-5-nitrobenzoic acid (CAS: 6313-37-7)
Precursor B (Boronic Acid) 2-Chlorophenylboronic acid (CAS: 3900-89-8)
Predicted pKa ~3.4 (Carboxylic acid)

Appearance Off-white to pale yellow solid

Part 2: Synthesis Protocol (Suzuki-Miyaura
Coupling)

The most robust method for synthesizing 3-(2-Chlorophenyl)-5-nitrobenzoic acid is the
Suzuki-Miyaura cross-coupling of 3-bromo-5-nitrobenzoic acid with 2-chlorophenylboronic acid.
The presence of the ortho-chloro substituent on the boronic acid introduces steric hindrance,
requiring optimized catalytic conditions to ensure efficient transmetallation.

Reagents & Materials[2][3][4][5][6][7][8][9][10]

e Substrate: 3-Bromo-5-nitrobenzoic acid (1.0 equiv)

Coupling Partner: 2-Chlorophenylboronic acid (1.2 equiv)

Catalyst: Pd(PPhs)a (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

Base: Sodium Carbonate (NazCOs) (2.0 M aqueous solution)

Solvent System: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Ethanol : Water (3:1:1)

Atmosphere: Argon or Nitrogen (strictly inert)
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Step-by-Step Methodology

o Preparation (Inert Atmosphere):

o Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic
stir bar.

o Cool under a stream of argon.

o Charge the flask with 3-bromo-5-nitrobenzoic acid (10 mmol, 2.46 g) and 2-
chlorophenylboronic acid (12 mmol, 1.88 g).

e Solvent Degassing (Critical):
o Dissolve the solids in 1,4-Dioxane (40 mL).

o Degas the solution by bubbling argon through it for 15 minutes. Oxygen poisons the
Palladium(0) catalyst, leading to homocoupling byproducts.

o Catalyst Addition:

o Add Pd(PPhs)a4 (0.3 - 0.5 mmol, ~350-580 mg) quickly to the stirring solution against a
positive pressure of argon.

o Add the degassed 2.0 M Na=COs solution (10 mL).
» Reaction:
o Heat the mixture to reflux (approx. 100°C).

o Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1) or LC-MS. The reaction typically
reaches completion in 4-12 hours.

o Note: The steric bulk of the 2-chlorophenyl group may slow the reaction compared to
unhindered phenylboronic acids.

o Work-up & Purification:

o Cool the mixture to room temperature.
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o Filter through a pad of Celite to remove palladium black; wash the pad with ethyl acetate.

o Acidification: The product is a carboxylic acid and will be in the aqueous phase as the
sodium salt. Carefully acidify the filtrate with 1M HCI to pH ~2-3.

o Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

o Drying: Combine organic layers, wash with brine, dry over anhydrous MgSQOa4, and
concentrate in vacuo.

o Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water or via flash
column chromatography (SiO2, MeOH/DCM gradient) if high purity (>98%) is required.

Part 3: Mechanistic Insight

The synthesis relies on the Pd(0)/Pd(ll) catalytic cycle.[2] The steric hindrance of the ortho-
chloro group on the boronic acid makes the Transmetallation step the rate-determining factor in

many cases.
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Caption: The catalytic cycle of the Suzuki-Miyaura coupling. The transmetallation step is critical
when using sterically hindered ortho-substituted boronic acids.

Part 4: Applications in Drug Development

This scaffold is valuable because it combines three distinct functionalities that can be
orthogonally manipulated:

o Carboxylic Acid (C-1): Can be converted to esters, amides (via coupling with amines), or
heterocycles (e.g., oxadiazoles).
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» Nitro Group (C-5): Serves as a "masked" amine. Following the Suzuki coupling, the nitro
group can be reduced (using Fe/NH4Cl, SnClz, or H2/Pd-C) to an aniline. This aniline is then
available for sulfonylation or acylation, common in kinase inhibitor design.

o 2-Chlorophenyl (C-3): Provides a "twisted" biaryl geometry due to steric clash between the
chloro group and the benzoic acid protons. This non-planar conformation is often essential
for fitting into hydrophobic pockets of enzymes (e.g., DHODH inhibitors or specific GPCRS).

Workflow: Scaffold Diversification
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Caption: Diversification pathways for the 3-(2-Chlorophenyl)-5-nitrobenzoic acid scaffold in
medicinal chemistry.

Part 5: Safety and Handling

While specific toxicological data for this exact isomer may be limited, standard precautions for
nitro-benzoic acid derivatives apply:

o Skin/Eye Irritation: Likely a skin and severe eye irritant (H315, H319). Wear nitrile gloves and
safety goggles.

e Inhalation: Dust may cause respiratory irritation. Handle in a fume hood.

« Stability: Nitro compounds can be energetic. While this acid is generally stable, avoid heating
dry solids to decomposition temperatures (>200°C) without safety shields.

o Storage: Store in a cool, dry place. The carboxylic acid functionality makes it stable to air and
moisture, unlike the precursor acid chlorides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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